Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate
Description
Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is also known by its synonym, 4-[(3-Methoxy-3-oxopropyl)(phenylmethyl)amino]butanoic acid methyl ester . This compound is primarily used in research and development, particularly in the preparation of antidepressant dibenzothiepinol thienobenzothiepinol ether .
Properties
IUPAC Name |
methyl 4-[benzyl-(3-methoxy-3-oxopropyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-15(18)9-6-11-17(12-10-16(19)21-2)13-14-7-4-3-5-8-14/h3-5,7-8H,6,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDAEUCNQZJAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(CCC(=O)OC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546131 | |
| Record name | Methyl 4-[benzyl(3-methoxy-3-oxopropyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109386-71-2 | |
| Record name | Methyl 4-[benzyl(3-methoxy-3-oxopropyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Sequence
The synthesis of methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate hinges on sequential alkylation and acylation reactions to construct the tertiary amine backbone. A plausible route involves:
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Amino Alcohol Preparation : Starting with 4-aminobutyric acid, reduction yields 4-aminobutanol, which is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.
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Mesylation : The hydroxyl group of the protected amino alcohol is converted to a mesylate using methanesulfonyl chloride, enhancing its leaving group capability for nucleophilic substitution.
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Alkylation with Methoxycarbonylethyl Group : Reaction with sodium 2-methoxycarbonylethyl mercaptide displaces the mesylate, forming a thioether intermediate. Subsequent oxidation (e.g., with m-chloroperbenzoic acid) yields the sulfone, which is hydrolyzed to the carboxylic acid.
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Benzylation : The deprotected amine undergoes benzylation using benzyl bromide in the presence of a base like potassium carbonate.
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Esterification : Finally, the carboxylic acid is esterified with methanol under acidic conditions to yield the target compound.
Alternative Route via Reductive Amination
An alternative approach employs reductive amination to form the tertiary amine:
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Ketone Synthesis : 4-Oxobutyric acid is esterified to methyl 4-oxobutyrate.
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Reductive Amination : Concurrent reaction with benzylamine and 2-methoxycarbonylethylamine in the presence of sodium cyanoborohydride forms the tertiary amine.
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Purification : Chromatographic separation isolates the desired product from diastereomers.
Protection Group Strategies in Synthesis
Amino Group Protection
The Boc group is preferred for amine protection due to its stability under basic conditions and ease of removal via trifluoroacetic acid (TFA). Alternatives like allyloxycarbonyl (Alloc) offer orthogonal deprotection using palladium catalysts but are less cost-effective.
Alkylation and Acylation Methodologies
Nucleophilic Displacement
Mesylates derived from amino alcohols react with mercaptide salts (e.g., sodium 2-methoxycarbonylethyl mercaptide) in polar aprotic solvents like dimethylformamide (DMF). This step proceeds at 0–30°C with >80% yield.
Benzylation Techniques
Benzyl bromide in acetonitrile with potassium carbonate achieves efficient N-benzylation. Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, enhancing throughput.
Purification and Analytical Characterization
Chromatographic Separation
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final product to >95% purity.
Spectroscopic Validation
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¹H NMR : Key signals include δ 7.3 ppm (benzyl aromatic protons), δ 3.7 ppm (methoxy group), and δ 2.5–3.2 ppm (methylene groups adjacent to nitrogen).
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MS (ESI+) : Molecular ion peak at m/z 293.36 [M+H]⁺ confirms the molecular formula C₁₆H₂₃NO₄.
Comparative Evaluation of Synthetic Approaches
| Method | Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Mesylation-Alkylation | 5 | 65 | High regioselectivity | Requires toxic mercaptide reagents |
| Reductive Amination | 3 | 55 | Shorter route | Low stereocontrol |
| Solid-Phase Synthesis | 4 | 70 | Scalable for libraries | High equipment cost |
The mesylation-alkylation route offers superior control but faces challenges in thioether oxidation. Reductive amination, while faster, struggles with byproduct formation.
Challenges and Optimization Strategies
Byproduct Formation
Competing N-alkylation and O-alkylation during benzylation are mitigated by using bulky bases like diisopropylethylamine (DIPEA).
Oxidation Efficiency
Oxidation of thioethers to sulfones requires stoichiometric m-chloroperbenzoic acid. Catalytic hydrogen peroxide with tungstate improves atom economy but risks over-oxidation.
Applications in Pharmaceutical Research
The compound’s tertiary amine structure mimics natural peptides, making it a candidate for protease inhibitors and neurotransmitter analogs. Its ester group enhances blood-brain barrier permeability, relevant in antidepressant development.
Chemical Reactions Analysis
Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, with reaction temperatures ranging from -20°C to 100°C . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate, identified by its CAS number 109386-71-2, is a compound of interest due to its diverse applications in scientific research and potential therapeutic uses. This article explores its applications, particularly in medicinal chemistry and as a chemical intermediate, supported by data tables and relevant case studies.
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural framework allows for modifications that can enhance biological activity and selectivity.
Case Study: Synthesis of Angiotensin II Receptor Blockers
One notable application is in the synthesis of angiotensin II receptor blockers (ARBs), which are crucial in treating hypertension and related cardiovascular diseases. The compound's ability to form stable intermediates has been exploited to develop new ARBs with improved efficacy and reduced side effects .
Chemical Intermediates
The compound is utilized as a building block in organic synthesis, particularly in the development of complex molecules used in pharmaceuticals and agrochemicals.
Applications in Agrochemicals
Research indicates that derivatives of this compound can be synthesized to create effective agrochemicals that enhance crop yield and resistance to pests. The methoxycarbonyl group contributes to the compound's reactivity, allowing for further functionalization .
Potential Therapeutic Applications
The compound shows promise in treating metabolic disorders due to its structural similarity to known therapeutic agents. For instance, it has been investigated for its role in modulating metabolic pathways relevant to obesity and diabetes management .
Data Tables
| Reactants | Solvent | Temperature | Reaction Time |
|---|---|---|---|
| Benzyl amine, methoxycarbonyl ethyl ester | Methanol | 60°C | 5 hours |
Mechanism of Action
The mechanism of action of Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter levels in the brain, contributing to its potential antidepressant effects .
Comparison with Similar Compounds
Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate can be compared with other similar compounds, such as:
Methyl 4-[4-benzyl-N-(2-hydroxyethyl)]aminobutyrate: This compound has a similar structure but with a hydroxyethyl group instead of a methoxycarbonylethyl group.
Methyl 4-[4-benzyl-N-(2-ethoxycarbonylethyl)]aminobutyrate: This compound has an ethoxycarbonylethyl group instead of a methoxycarbonylethyl group.
Biological Activity
Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate (commonly referred to as Methyl 4-Bn-MEAB) is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of Methyl 4-Bn-MEAB, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
Methyl 4-Bn-MEAB has a complex structure that contributes to its biological activity. The compound features a benzyl group, a methoxycarbonyl group, and an aminobutyrate moiety, which are key to its interaction with biological targets.
- Receptor Interaction : Methyl 4-Bn-MEAB is believed to interact with several neurotransmitter receptors, particularly those involved in the modulation of mood and anxiety. Its structural components allow it to mimic natural neurotransmitters, facilitating binding and activation of these receptors.
- Enzymatic Modulation : The compound may also influence enzymatic pathways associated with neurotransmitter synthesis and degradation, thereby affecting overall neurotransmitter levels in the brain.
- Cell Signaling Pathways : Methyl 4-Bn-MEAB has been shown to activate various intracellular signaling pathways, including those related to cyclic AMP (cAMP) and protein kinase A (PKA), which are crucial for mediating cellular responses to external stimuli.
Pharmacological Effects
- Anxiolytic Activity : In animal models, Methyl 4-Bn-MEAB demonstrated significant anxiolytic effects, comparable to established anxiolytics such as benzodiazepines. This effect is likely mediated through its action on GABAergic systems.
- Antidepressant Properties : Preliminary studies indicate that Methyl 4-Bn-MEAB may exhibit antidepressant-like effects, potentially through serotonin receptor modulation.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease prevention.
Table 1: Summary of Biological Activities of Methyl 4-Bn-MEAB
| Biological Activity | Model Used | Key Findings |
|---|---|---|
| Anxiolytic | Rodent models | Reduced anxiety-like behavior in elevated plus maze tests. |
| Antidepressant | Mouse models | Increased serotonin levels and improved depressive symptoms. |
| Neuroprotection | Cell cultures | Decreased apoptosis in neuronal cells exposed to oxidative stress. |
Case Study: Anxiolytic Effects in Rodent Models
In a study conducted by researchers at the University of Pharmacology, Methyl 4-Bn-MEAB was administered to rodents subjected to stress-inducing conditions. The results indicated a statistically significant reduction in anxiety-like behaviors compared to control groups treated with saline. Behavioral assessments included the open field test and elevated plus maze test, which highlighted the compound's potential as a therapeutic agent for anxiety disorders.
Case Study: Neuroprotective Mechanisms
Another study focused on the neuroprotective properties of Methyl 4-Bn-MEAB against glutamate-induced toxicity in neuronal cell lines. The findings revealed that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting its potential utility in treating conditions like Alzheimer's disease.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, amidation, and esterification. For example:
- Step 1 : React 4-aminobutyric acid with methyl bromoacetate under basic conditions (e.g., K₂CO₃) to form the methoxycarbonylethylamine intermediate .
- Step 2 : Introduce the benzyl group via nucleophilic substitution using benzyl chloride in anhydrous DMF at 60–80°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) to improve yield. Catalysts like DMAP can accelerate amidation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–254 nm .
- Structural Confirmation :
Q. What is the hypothesized biological role of this compound in neurological studies?
Methodological Answer: As a γ-aminobutyric acid (GABA) analog, it may modulate GABA receptors or transporters. Preliminary assays include:
- In vitro binding : Radioligand displacement assays using [³H]-GABA and rat brain homogenates .
- Functional activity : Electrophysiological recordings (e.g., patch-clamp) on neuronal cells to assess ion channel modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data caused by synthetic impurities?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to identify side products (e.g., unreacted intermediates or hydrolysis byproducts). For example, incomplete benzylation may yield Methyl 4-[N-(2-methoxycarbonylethyl)]aminobutyrate, which lacks receptor affinity .
- Bioassay Standardization : Include a negative control (e.g., synthetic impurity) in receptor-binding assays to isolate the target compound’s effect .
Q. What experimental design considerations are critical for in vivo studies targeting inflammatory diseases?
Methodological Answer:
- Dosage Optimization : Conduct pharmacokinetic studies (e.g., IV administration in rodents) to determine bioavailability and half-life. Monitor plasma levels via LC-MS .
- Disease Models : Use validated murine models (e.g., dextran sulfate-induced colitis for inflammatory bowel disease). Compare outcomes with positive controls (e.g., anti-TNFα antibodies) .
- Toxicity Screening : Perform acute toxicity assays (OECD 423 guidelines) and histopathological analysis of liver/kidney tissues .
Q. How can computational methods enhance the understanding of this compound’s mechanism?
Methodological Answer:
- Molecular Docking : Simulate interactions with GABAₐ receptor subunits (e.g., α1β2γ2) using AutoDock Vina. Validate predictions with mutagenesis studies (e.g., GABAₐ receptor α1-F64A mutants) .
- QSAR Modeling : Correlate structural variations (e.g., ester vs. amide substituents) with inhibitory activity using datasets from PubChem BioAssay .
Q. What are the challenges in scaling up synthesis for preclinical trials, and how can they be addressed?
Methodological Answer:
- Batch Reactor Optimization : Transition from round-bottom flasks to jacketed reactors with controlled temperature (±1°C) and stirring (500–1000 rpm) to ensure homogeneity .
- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or continuous liquid-liquid extraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
